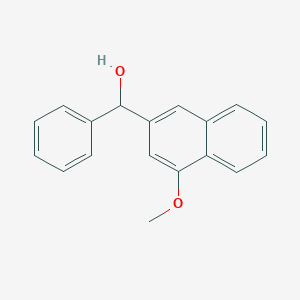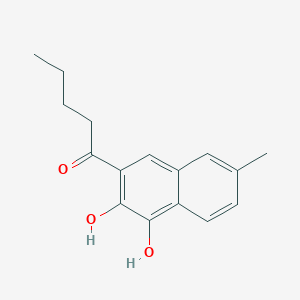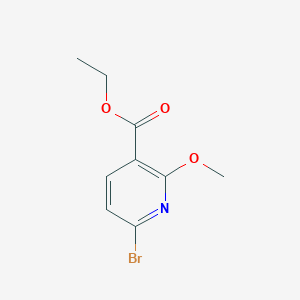![molecular formula C16H22N2O B11855720 2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)
2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-2,9-Diazaspiro[5.5]undecan-1-on ist eine spirocyclische Verbindung, die sich durch eine einzigartige Struktur auszeichnet, die ein spiro-verschmolzenes Ringsystem mit Stickstoffatomen beinhaltet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Benzyl-2,9-Diazaspiro[5.5]undecan-1-on beinhaltet typischerweise die Reaktion von Benzylamin mit einem geeigneten cyclischen Keton unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Verwendung einer Cyclisierungsreaktion, bei der Benzylamin mit einem Ketonvorläufer in Gegenwart einer Base reagiert, um die spirocyclische Struktur zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle von Temperatur, Druck und die Verwendung von Katalysatoren, um den Cyclisierungsprozess zu erleichtern. Die spezifischen Details der industriellen Verfahren sind oft urheberrechtlich geschützt und können zwischen den Herstellern variieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one typically involves the reaction of benzylamine with a suitable cyclic ketone under specific conditions. One common method includes the use of a cyclization reaction where benzylamine reacts with a ketone precursor in the presence of a base to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cyclization process. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Benzyl-2,9-Diazaspiro[5.5]undecan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.
Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Bedingungen für Substitutionsreaktionen beinhalten oft die Verwendung von Halogenierungsmitteln oder Nukleophilen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion Amine oder andere reduzierte Derivate produzieren kann.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-2,9-Diazaspiro[5.5]undecan-1-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Therapeutikum zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den 2-Benzyl-2,9-Diazaspiro[5.5]undecan-1-on seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkungen können verschiedene biologische Pfade modulieren, was zu den beobachteten Wirkungen führt. Die genauen molekularen Zielstrukturen und Pfade sind Gegenstand laufender Forschung und können je nach spezifischer Anwendung variieren .
Wirkmechanismus
The mechanism by which 2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,4,9-Triazaspiro[5.5]undecan-2-on: Diese Verbindung hat eine ähnliche spirocyclische Struktur, jedoch mit unterschiedlichen Substituenten.
2,9-Diazaspiro[5.5]undecan-3-on: Eine weitere verwandte Verbindung mit Variationen in der Ringstruktur und funktionellen Gruppen.
Einzigartigkeit
2-Benzyl-2,9-Diazaspiro[5.5]undecan-1-on ist einzigartig durch seine spezifische Benzylsubstitution, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
IUPAC Name |
2-benzyl-2,9-diazaspiro[5.5]undecan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-15-16(8-10-17-11-9-16)7-4-12-18(15)13-14-5-2-1-3-6-14/h1-3,5-6,17H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKUONRRUPKTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)C(=O)N(C1)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11855646.png)


![[2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol](/img/structure/B11855685.png)
![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)








